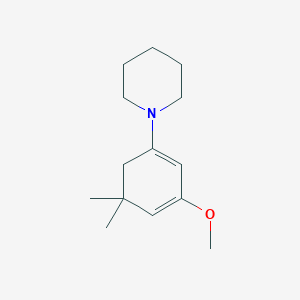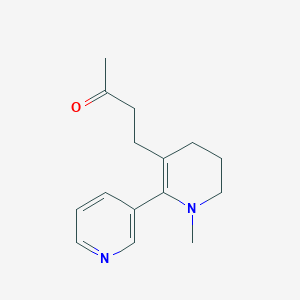
4-(1-methyl-6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-methyl-6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-yl)butan-2-one is a complex organic compound that features a pyridine ring fused with a dihydropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-yl)butan-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-(1-methyl-6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of dihydropyridine derivatives .
科学的研究の応用
4-(1-methyl-6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-yl)butan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
作用機序
The mechanism of action of 4-(1-methyl-6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine exhibit similar structural features and biological activities.
Dihydropyridine derivatives: These compounds are known for their use in calcium channel blockers and have similar pharmacological profiles.
Uniqueness
What sets 4-(1-methyl-6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-yl)butan-2-one apart is its unique combination of a pyridine ring and a dihydropyridine moiety, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs .
特性
CAS番号 |
89375-76-8 |
|---|---|
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC名 |
4-(1-methyl-6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-yl)butan-2-one |
InChI |
InChI=1S/C15H20N2O/c1-12(18)7-8-13-6-4-10-17(2)15(13)14-5-3-9-16-11-14/h3,5,9,11H,4,6-8,10H2,1-2H3 |
InChIキー |
BVRBWGXBJYUOQB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1=C(N(CCC1)C)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


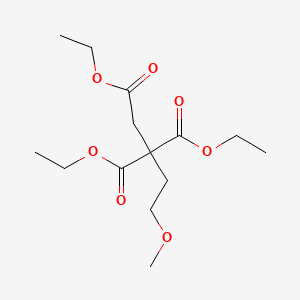
![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
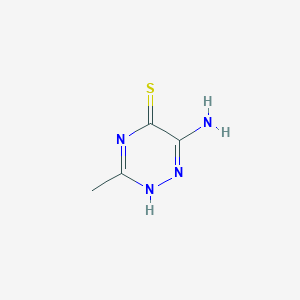
![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
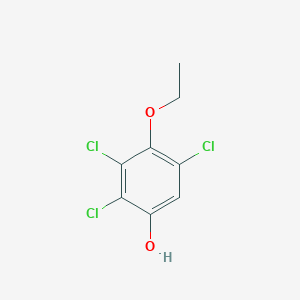
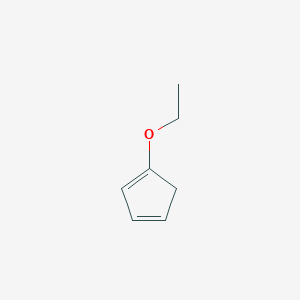
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
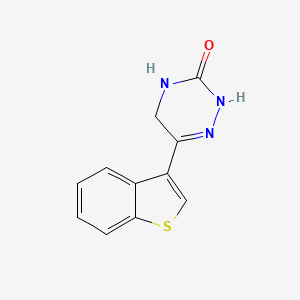
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)

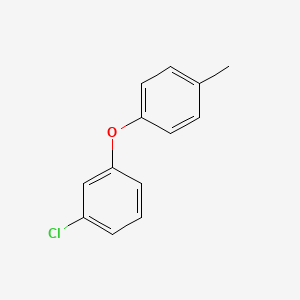
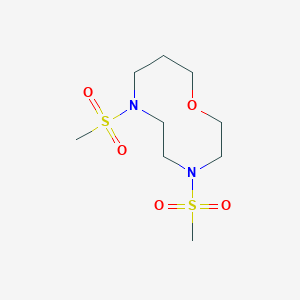
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
